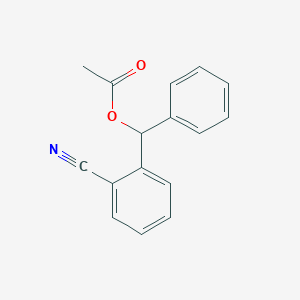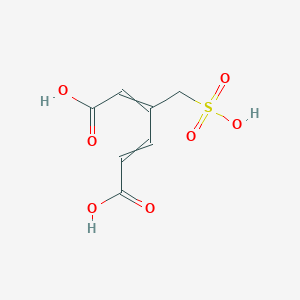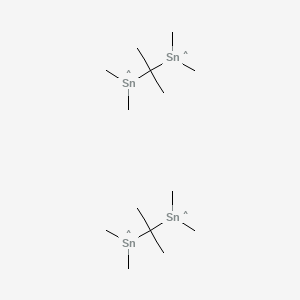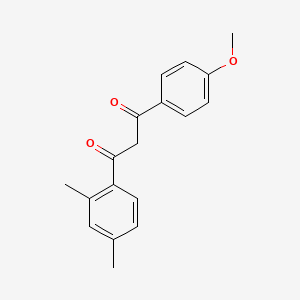
(2-Cyanophenyl)(phenyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyanophenyl)(phenyl)methyl acetate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by the presence of a cyanophenyl group and a phenyl group attached to a methyl acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize (2-Cyanophenyl)(phenyl)methyl acetate is through the esterification of (2-cyanophenyl)methanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of methyl acetate with (2-cyanophenyl)methanol. This reaction can be catalyzed by an acid or base, with the choice of catalyst affecting the reaction conditions and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: (2-Cyanophenyl)(phenyl)methyl acetate can undergo hydrolysis in the presence of an acid or base to yield (2-cyanophenyl)methanol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form (2-cyanophenyl)methanol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: (2-Cyanophenyl)methanol and acetic acid.
Reduction: (2-Cyanophenyl)methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (2-Cyanophenyl)(phenyl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Fragrance and Flavor Industry: Due to its ester nature, it is used in the formulation of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (2-Cyanophenyl)(phenyl)methyl acetate primarily involves its hydrolysis to (2-cyanophenyl)methanol and acetic acid. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding alcohol and acid. This reaction can be catalyzed by enzymes such as esterases in biological systems.
Vergleich Mit ähnlichen Verbindungen
Methyl (2-cyanophenyl)acetate: Similar in structure but lacks the phenyl group.
Phenyl acetate: Lacks the cyanophenyl group.
Ethyl (2-cyanophenyl)acetate: Similar but has an ethyl group instead of a phenyl group.
Uniqueness:
Structural Features: The presence of both cyanophenyl and phenyl groups in (2-Cyanophenyl)(phenyl)methyl acetate makes it unique compared to other esters.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing cyanophenyl group, which affects its chemical behavior in various reactions.
Eigenschaften
CAS-Nummer |
90292-85-6 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
[(2-cyanophenyl)-phenylmethyl] acetate |
InChI |
InChI=1S/C16H13NO2/c1-12(18)19-16(13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-17/h2-10,16H,1H3 |
InChI-Schlüssel |
ZWMNXQNWTBPSET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)




![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)

